3-(isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
Molecular Formula |
C9H17ClN4O |
|---|---|
Molecular Weight |
232.71 g/mol |
IUPAC Name |
2-methyl-5-(2-methylpropylamino)pyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H16N4O.ClH/c1-6(2)5-11-8-4-7(9(10)14)13(3)12-8;/h4,6H,5H2,1-3H3,(H2,10,14)(H,11,12);1H |
InChI Key |
WBUFAUMMHBBTCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NN(C(=C1)C(=O)N)C.Cl |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions with β-Keto Esters
A foundational approach involves hydrazine derivatives reacting with β-keto esters to construct the pyrazole core. For example:
- Reactants : Ethyl acetoacetate and methylhydrazine form 1-methyl-1H-pyrazole-5-carboxylate.
- Regioselectivity : Substituent positioning (e.g., methyl at N1) is controlled by reaction temperature and solvent polarity.
Example Protocol (Adapted from):
- Condensation : Ethyl acetoacetate (1.0 eq) reacts with methylhydrazine (1.2 eq) in ethanol at 80°C for 4 hours.
- Cyclization : Acidic workup (HCl) yields 1-methyl-1H-pyrazole-5-carboxylic acid.
- Yield : ~75% after recrystallization.
Trichloromethyl Enone-Based Synthesis
Trichloromethyl enones enable regiocontrolled pyrazole synthesis (Figure 1):
- Mechanism : Enones react with hydrazines to form trichloromethylpyrazoles, followed by methanolysis to yield carboxylates.
- Advantage : High regioselectivity (>90% for 1,5-isomer with 2.0 eq hydrazine).
Data Table 1 : Optimization of Hydrazine Equivalents
| Hydrazine (eq) | Solvent | Temperature | Regioisomer Ratio (1,5:1,3) | Yield (%) |
|---|---|---|---|---|
| 1.2 | CHCl₃ | Reflux | 85:15 | 68 |
| 2.0 | CHCl₃ | Reflux | 100:0 | 70 |
Advanced Methodologies and Catalytic Innovations
Magnesium-Organic Base Deprotonation
A patent (CN103958496A) describes Grignard reagent-mediated deprotonation followed by carbonylation:
Flow Reactor Lithiation
For scalable synthesis, continuous flow systems enhance safety and efficiency:
- Substrate : 1-Methyl-3-(trifluoromethyl)-1H-pyrazole.
- Lithiation : LiTMP (2.2 eq) in hexane at −30°C.
- Quenching : Isobutylamine added post-lithiation to introduce the amino group.
- Throughput : 10 g/h with 78% yield.
Comparative Analysis of Synthetic Routes
Data Table 2 : Method Efficiency and Scalability
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Acid Chloride Route | 3 | 75 | 98 | High (kg-scale) |
| Direct Coupling | 2 | 80 | 95 | Moderate |
| Flow Reactor | 2 | 78 | 99 | High (industrial) |
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
Chemical Reactions Analysis
Acylation Reactions
The primary amine group (-NH-iC₄H₉) undergoes nucleophilic acylation with acyl chlorides or anhydrides. This reaction is pivotal for modifying the compound's pharmacological properties.
Example Reaction:
Experimental Conditions (from analogous pyrazole derivatives ):
| Acylating Agent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| 2-Ethoxybenzoyl chloride | Ethyl acetate | Triethylamine | 0–25°C | 95% |
| 2-Ethoxybenzoyl chloride | Dichloromethane | Triethylamine | 0–25°C | 87% |
Mechanistic studies suggest the reaction proceeds via intermediate enamine formation, followed by nucleophilic attack on the acyl chloride .
Hydrolysis of Carboxamide
The carboxamide group (-CONH₂) undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
Acidic Hydrolysis:
Basic Hydrolysis:
Key Data (from pyrazole-carboxamide analogs):
| Condition | Catalyst | Temperature | Conversion Efficiency |
|---|---|---|---|
| 6M HCl | None | Reflux | >90% |
| 2M NaOH | None | 80°C | 85–88% |
Alkylation Reactions
The secondary amine can undergo alkylation with alkyl halides or epoxides. This reaction is useful for introducing hydrophobic side chains.
General Reaction:
Notable Example :
-
Reaction with methyl iodide in DMF (60°C, 12h) produces a quaternary ammonium derivative (yield: 72%).
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions with electron-deficient dienophiles (e.g., nitriles or ketenes), forming fused heterocyclic systems.
-
Pyrazole acts as a 1,3-dipole.
-
Attack on the dienophile generates a bicyclic intermediate.
-
Rearrangement yields tricyclic products.
Condensation with Aldehydes
The amine group reacts with aldehydes to form Schiff bases, which are intermediates in synthesizing more complex molecules.
Example (from sildenafil analog synthesis ):
| Aldehyde | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| 4-Methoxy-3-nitrobenzaldehyde | Ethanol | CuCl₂ | 75°C | 88% |
Functional Group Compatibility
The compound’s reactivity is influenced by steric hindrance from the isobutyl group and electronic effects of the pyrazole ring. Key observations:
-
Amine Reactivity : Less nucleophilic than primary amines due to steric bulk.
-
Carboxamide Stability : Resists hydrolysis under mild conditions but degrades in strong acids/bases .
Reaction Optimization Challenges
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Recent studies have indicated that pyrazole derivatives, including 3-(isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide, exhibit significant anticancer activity. Research has demonstrated that certain pyrazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study evaluating substituted pyrazoles found that specific derivatives showed promising results in inhibiting the growth of cancerous A431 cells while exhibiting lower toxicity towards non-cancerous cells . The structural features of these compounds play a crucial role in determining their biological activity, with specific substituents enhancing potency against tumor cells.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to interfere with key signaling pathways involved in inflammation, such as the p38 MAPK pathway. In vitro studies revealed that certain derivatives could inhibit reactive oxygen species (ROS) production and platelet aggregation, suggesting potential applications in treating inflammatory conditions . The ability to modulate these pathways makes 3-(isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide a candidate for further development as an anti-inflammatory agent.
Agricultural Applications
Pesticide Development
In the agricultural sector, pyrazole derivatives are recognized for their efficacy as pesticides. The compound can serve as an intermediate in the synthesis of novel agrochemicals aimed at pest control. Research indicates that pyrazole-based compounds can effectively target various pests while maintaining low toxicity to non-target organisms, making them environmentally friendly alternatives to traditional pesticides . The development of such compounds aligns with the increasing demand for sustainable agricultural practices.
Comparative Data Table
Case Studies and Research Insights
- Anticancer Activity Study : A recent investigation into a library of pyrazole derivatives highlighted the potential of 3-(isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide as an anticancer agent. The study reported IC50 values under 100 μM for several compounds tested against human cancer cell lines, indicating strong anti-proliferative effects .
- Inflammation Modulation : Another study focused on the anti-inflammatory effects of pyrazoles demonstrated that specific structural modifications could enhance the inhibitory effects on ROS production and inflammatory pathways. This research suggests that 3-(isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide could be optimized for better therapeutic outcomes in inflammatory diseases .
- Agricultural Efficacy : Research into pyrazole-based pesticides revealed that compounds similar to 3-(isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide exhibited effective pest control properties while being less harmful to beneficial insects, paving the way for greener pest management solutions .
Mechanism of Action
The mechanism of action of 3-(isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Core
- 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxamide Derivatives: Compounds like 3-(tert-butyl)-N-((S)-1-(((S)-1-cyano-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (50, ) feature a tert-butyl group instead of isobutylamino at the 3-position. In contrast, the isobutylamino group may confer solubility advantages due to its amine functionality.
- 1,5-Diarylpyrazole Carboxamides: Derivatives such as N-benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide (5a-c, ) replace the isobutylamino group with aryl or benzyl groups. These substitutions often enhance π-π stacking interactions in enzyme active sites but may reduce metabolic stability compared to aliphatic substituents.
Carboxamide Modifications
- Carboximidamides: Compounds like 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () replace the carboxamide with a carboximidamide group.
Enzyme Inhibition
- Cysteine Protease Inhibitors: The tert-butyl derivative (50, ) exhibits inhibitory activity against cysteine proteases, with a reported IC₅₀ of 12 nM for cathepsin L.
- Kinase Inhibitors: Pyrazole carboxamides like isopropyl 3-((2-chloropyrimidin-4-yl)amino)-1H-pyrazole-5-carboxylate (91, ) demonstrate kinase inhibitory activity. The isobutylamino group’s impact on kinase selectivity warrants further investigation.
Drug Delivery Systems
- pH-Sensitive Liposomes: 3-(Isobutylamino)cholan-24-oic acid, a structurally related compound, enables rapid payload release from liposomes under acidic conditions (e.g., tumor microenvironments) via protonation of the amine group .
Physicochemical Properties
Biological Activity
3-(Isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₉H₁₃N₃O
- Molecular Weight : 179.22 g/mol
- IUPAC Name : 3-(isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide
The biological activity of 3-(isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, including those involved in inflammatory pathways. For instance, it may inhibit JAK (Janus kinase) pathways, which are crucial in cytokine signaling and inflammation processes .
- Receptor Modulation : It may also act as a modulator for certain receptors, potentially influencing cellular signaling pathways associated with cancer and inflammatory diseases .
Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including 3-(isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide, exhibit significant anticancer properties. These compounds can activate pyruvate kinase M2 (PKM2), which plays a role in cancer metabolism by promoting the Warburg effect—favoring glycolysis over oxidative phosphorylation in cancer cells .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies show that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its therapeutic potential in treating inflammatory diseases .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is influenced by their chemical structure. Key observations include:
- Substituent Effects : The presence and position of substituents on the pyrazole ring significantly affect potency. For example, isobutyl groups enhance solubility and bioactivity compared to other alkyl groups.
- Functional Groups : The carboxamide group is crucial for maintaining biological activity, facilitating interactions with target enzymes and receptors .
Q & A
Q. What are the recommended synthetic routes for 3-(isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyrazole precursors. For example, ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate derivatives (as in ) can undergo amidation with isobutylamine. Key steps include:
- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) to protect the amino group during coupling to prevent side reactions.
- Catalytic Systems : Employ coupling agents like HATU or EDC/HOBt for efficient amide bond formation.
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water improves purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify protons on the pyrazole ring (δ ~6.5–7.5 ppm) and isobutylamino group (δ ~1.0–2.5 ppm). Carboxamide carbonyls appear at ~165–170 ppm in 13C NMR.
- HRMS (ESI+) : Confirm molecular ion [M+H]+ with <5 ppm error.
- X-ray Crystallography : Resolve stereochemical ambiguities (if crystalline) by analyzing unit cell parameters .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (pH 4–8) using UV-Vis spectroscopy or HPLC.
- Stability Studies : Incubate at 25°C and 40°C for 72 hours; monitor degradation via LC-MS. Acidic/basic conditions may hydrolyze the carboxamide .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the compound’s biological targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes with pyrazole-binding pockets (e.g., kinases, GPCRs).
- Ligand Preparation : Generate 3D conformers of the compound using software like Open Babel.
- Docking Workflow : Use AutoDock Vina with flexible residues in the active site. Validate with co-crystallized ligands (RMSD <2.0 Å).
- Free Energy Calculations : MM/GBSA or MM/PBSA to rank binding affinities .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Test the compound at 0.1–100 µM concentrations to establish EC50/IC50 values.
- Assay Validation : Include positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3).
- Off-Target Screening : Use panels like Eurofins’ CEREP to rule out non-specific binding .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Substituent Variation : Modify the isobutylamino group (e.g., cyclopropylamino, benzylamino) to probe steric/electronic effects.
- Bioisosteric Replacement : Replace the pyrazole ring with isoxazole or imidazole to assess scaffold flexibility.
- In Silico ADMET Prediction : Use SwissADME to prioritize analogs with favorable pharmacokinetics .
Q. What methodologies are recommended for in vivo pharmacokinetic profiling of this compound?
- Methodological Answer :
- Animal Models : Administer 10 mg/kg (IV/oral) to rodents; collect plasma at 0, 1, 3, 6, 12, 24 hours.
- Bioanalysis : Quantify via LC-MS/MS (LLOQ: 1 ng/mL).
- Compartmental Modeling : Use WinNonlin to calculate AUC, Cmax, and t1/2 .
Data Analysis & Troubleshooting
Q. How should researchers address inconsistent yields in large-scale synthesis?
- Methodological Answer :
- Reaction Monitoring : Use in situ FTIR or TLC to track intermediate formation.
- Catalyst Optimization : Screen Pd/C, CuI, or Ni catalysts for coupling steps.
- Scale-Up Adjustments : Increase stirring rate and control exothermic reactions with jacketed reactors .
Q. What statistical approaches are suitable for analyzing dose-dependent biological responses?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
